(R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol
CAS No.:
Cat. No.: VC15815815
Molecular Formula: C9H9ClO3
Molecular Weight: 200.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClO3 |
|---|---|
| Molecular Weight | 200.62 g/mol |
| IUPAC Name | [(2R)-6-chloro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol |
| Standard InChI | InChI=1S/C9H9ClO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2/t7-/m1/s1 |
| Standard InChI Key | LJINDSYFYHYUEU-SSDOTTSWSA-N |
| Isomeric SMILES | C1[C@H](OC2=C(O1)C=C(C=C2)Cl)CO |
| Canonical SMILES | C1C(OC2=C(O1)C=C(C=C2)Cl)CO |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is [(2R)-6-chloro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol . Its molecular formula, C₉H₉ClO₃, corresponds to a molecular weight of 200.62 g/mol . The structure integrates a benzodioxin core (a fused benzene ring with two oxygen atoms at the 1,4-positions) substituted with a chlorine atom at the 6-position and a hydroxymethyl group at the chiral 2-position of the dihydrodioxin ring .
Table 1: Key Identifiers of (R)-(6-Chloro-2,3-dihydrobenzo[B] dioxin-2-YL)methanol
| Property | Value |
|---|---|
| CAS Registry Number | 1931925-48-2 |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol |
| SMILES | C1C@HCO |
| InChI Key | LJINDSYFYHYUEU-SSDOTTSWSA-N |
Stereochemical Configuration
The (R)-configuration at the 2-position is critical to the compound’s three-dimensional geometry. The chiral center arises from the hydroxymethyl group (-CH₂OH) attached to the dihydrodioxin ring, which adopts a specific spatial orientation confirmed by its SMILES notation and InChI descriptor . The benzodioxin ring system itself exhibits a boat-like conformation, with the chlorine atom occupying an axial position relative to the fused benzene ring .
Synthetic Approaches and Intermediate Utility
Reported Synthetic Pathways
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Cyclocondensation reactions: Between catechol derivatives and epichlorohydrin, followed by stereoselective reduction .
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Enzymatic resolution: To isolate the (R)-enantiomer from racemic mixtures using lipases or esterases .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
Predicted logP values (using PubChem algorithms) suggest moderate lipophilicity (logP ≈ 1.8), indicating balanced solubility in both aqueous and organic media . The hydroxymethyl group enhances hydrogen-bonding capacity, favoring solubility in polar solvents like methanol or dimethylformamide .
Thermal and Oxidative Stability
Benzodioxin derivatives generally exhibit stability up to 200°C, though the presence of the hydroxymethyl group may lower the decomposition temperature due to potential dehydration reactions . Storage under inert atmospheres is recommended to prevent oxidative degradation of the dihydrodioxin ring .
Applications in Pharmaceutical and Material Science
Material Science Applications
The rigid benzodioxin core could serve as a monomer for:
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